
Methyl trans-1-benzhydryl-2-methyl-azetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl trans-1-benzhydryl-2-methyl-azetidine-3-carboxylate is a synthetic compound belonging to the azetidine class of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl trans-1-benzhydryl-2-methyl-azetidine-3-carboxylate typically involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields the desired azetidine derivative in good yields.
Industrial Production Methods
Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium. This approach allows for efficient and scalable synthesis of azetidine derivatives .
Chemical Reactions Analysis
Types of Reactions
Methyl trans-1-benzhydryl-2-methyl-azetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted azetidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl trans-1-benzhydryl-2-methyl-azetidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an amino acid surrogate in peptidomimetic research.
Medicine: Explored for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions.
Mechanism of Action
The mechanism of action of methyl trans-1-benzhydryl-2-methyl-azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a versatile synthon in various chemical reactions, facilitating the formation of complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural properties.
Uniqueness
Methyl trans-1-benzhydryl-2-methyl-azetidine-3-carboxylate is unique due to its specific substitution pattern and the presence of the benzhydryl group, which imparts distinct chemical and biological properties compared to other azetidine derivatives .
Properties
Molecular Formula |
C19H21NO2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
methyl (2R,3S)-1-benzhydryl-2-methylazetidine-3-carboxylate |
InChI |
InChI=1S/C19H21NO2/c1-14-17(19(21)22-2)13-20(14)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3/t14-,17+/m1/s1 |
InChI Key |
NNKKDHNJLOJDGT-PBHICJAKSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)

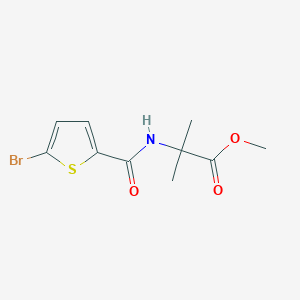
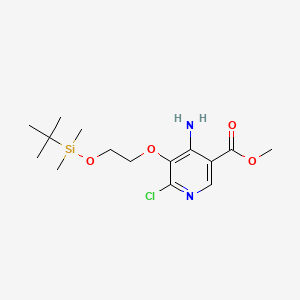

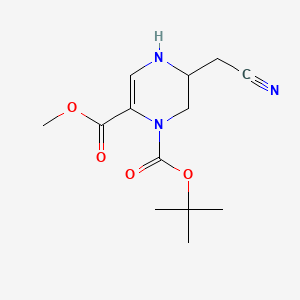
![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
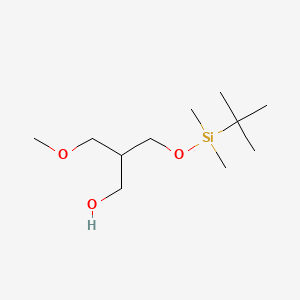
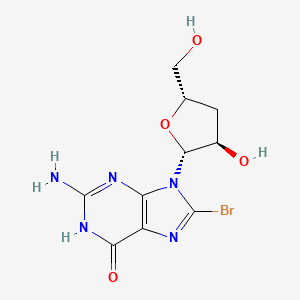
![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
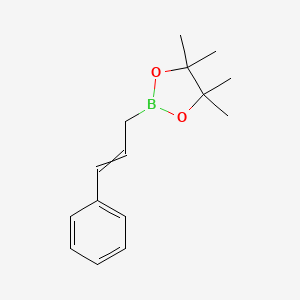
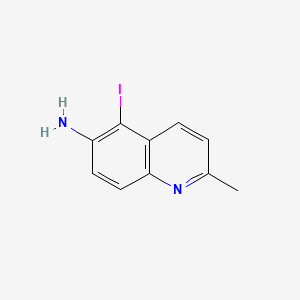
![[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid](/img/structure/B13921621.png)
